N-(2-hydroxyphenyl)-6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide
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Overview
Description
N-(2-hydroxyphenyl)-6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide is a complex organic compound with a unique structure that includes a hydroxyphenyl group, a thiophenylmethylidene group, and a thiazolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyphenyl)-6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide typically involves multiple steps. One common method starts with the preparation of the thiazolidinone core, which is then functionalized with the thiophenylmethylidene group. The final step involves the attachment of the hydroxyphenyl group to the hexanamide chain. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxyphenyl)-6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
N-(2-hydroxyphenyl)-6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure allows it to interact with various biological molecules, making it useful in studying biochemical pathways.
Medicine: It has potential therapeutic applications due to its ability to modulate specific biological targets.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-hydroxyphenyl)-6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide involves its interaction with molecular targets such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxyphenyl)-6-[(5E)-4-oxo-5-(phenylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide
- N-(2-hydroxyphenyl)-6-[(5E)-4-oxo-5-(furanyl-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide
Uniqueness
N-(2-hydroxyphenyl)-6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide is unique due to the presence of the thiophenylmethylidene group, which imparts specific electronic and steric properties. This makes it distinct from similar compounds and can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C20H20N2O3S3 |
---|---|
Molecular Weight |
432.6 g/mol |
IUPAC Name |
N-(2-hydroxyphenyl)-6-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]hexanamide |
InChI |
InChI=1S/C20H20N2O3S3/c23-16-9-4-3-8-15(16)21-18(24)10-2-1-5-11-22-19(25)17(28-20(22)26)13-14-7-6-12-27-14/h3-4,6-9,12-13,23H,1-2,5,10-11H2,(H,21,24)/b17-13+ |
InChI Key |
KQPRVMIZTHHGIG-GHRIWEEISA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)CCCCCN2C(=O)/C(=C\C3=CC=CS3)/SC2=S)O |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCCCCN2C(=O)C(=CC3=CC=CS3)SC2=S)O |
Origin of Product |
United States |
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